molecular formula C13H15NO2 B5376722 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile

Katalognummer B5376722
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: ATIYBDKLBAVJRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile, also known as ODM-201, is a novel androgen receptor antagonist that has been developed for the treatment of prostate cancer. It was first synthesized in 2009 by Orion Corporation and has since undergone extensive research to evaluate its potential as a therapeutic agent.

Wirkmechanismus

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This inhibits the growth and proliferation of prostate cancer cells, which require androgens for survival. 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has been shown to be highly selective for the androgen receptor and does not bind to other steroid hormone receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects:
In preclinical studies, 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has been shown to decrease the expression of androgen-responsive genes and inhibit the growth of prostate cancer cells. It has also been shown to decrease the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer. In clinical trials, 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has demonstrated efficacy in reducing tumor size and delaying disease progression in patients with advanced prostate cancer.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has several advantages for use in laboratory experiments. It is highly selective for the androgen receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile is a complex molecule that requires expertise in organic chemistry for synthesis. It is also expensive and may not be readily available for use in all laboratories.

Zukünftige Richtungen

There are several future directions for research on 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile. One area of interest is the development of combination therapies that target multiple pathways involved in prostate cancer. 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile may also have potential for use in other types of cancer that are driven by the androgen receptor, such as breast and ovarian cancer. Further studies are needed to evaluate the long-term safety and efficacy of 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile in clinical use. Finally, the development of new and improved synthesis methods for 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile may help to reduce the cost and increase the availability of this promising therapeutic agent.
Conclusion:
1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile is a novel androgen receptor antagonist that has shown promise for the treatment of prostate cancer. It has a highly selective mechanism of action and has demonstrated efficacy in both preclinical and clinical studies. 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has several advantages for use in laboratory experiments, but also has limitations due to its complex synthesis method and cost. Further research is needed to fully evaluate the potential of 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile as a therapeutic agent for prostate cancer and other androgen receptor-driven cancers.

Synthesemethoden

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile is synthesized using a multi-step process that involves the reaction of several chemical compounds. The starting material is 4-hydroxy-3-methoxybenzaldehyde, which undergoes a series of reactions to form the final product. The synthesis method is complex and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been shown to be a potent and selective antagonist of the androgen receptor, which plays a key role in the development and progression of prostate cancer. 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has demonstrated efficacy in both castration-resistant and non-castration-resistant prostate cancer, making it a promising therapeutic option for patients with advanced disease.

Eigenschaften

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-12-8-10(4-5-11(12)15)13(9-14)6-2-3-7-13/h4-5,8,15H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYBDKLBAVJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCCC2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.